molecular formula C25H20FNO6S B2707452 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021265-32-6

1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No.: B2707452
CAS No.: 1021265-32-6
M. Wt: 481.49
InChI Key: DSPILGGGXBQOIG-UHFFFAOYSA-N
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Description

The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with distinct functional groups:

  • Position 1: Benzo[d][1,3]dioxol-5-ylmethyl (a methylene-linked benzodioxole moiety).
  • Position 5: 4-Fluorophenyl (a fluorinated aromatic ring).
  • Position 4: Tosyl (p-toluenesulfonyl) group (imparting electron-withdrawing and steric effects).

Below, we compare this compound with structurally related pyrrol-2-one and heterocyclic derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6S/c1-15-2-9-19(10-3-15)34(30,31)24-22(17-5-7-18(26)8-6-17)27(25(29)23(24)28)13-16-4-11-20-21(12-16)33-14-32-20/h2-12,22,28H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPILGGGXBQOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d][1,3]dioxole moiety, a fluorophenyl group , and a pyrrole ring , contributing to its pharmacological properties. The molecular formula is C₁₈H₁₈FNO₄S, with a molecular weight of approximately 357.41 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. A study on derivatives of benzo[d][1,3]dioxole demonstrated that they could inhibit cancer cell proliferation across various cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The IC₅₀ values for these compounds ranged from 1.54 µM to 4.52 µM, showcasing their potency compared to standard chemotherapeutics like doxorubicin .

Cell LineIC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

The anticancer effects of similar compounds are often attributed to their ability to modulate key signaling pathways involved in cell growth and apoptosis. For instance:

  • EGFR Inhibition : Compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway by altering protein expressions such as Bax and Bcl-2 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzo[d][1,3]dioxole structure significantly impact biological activity. The introduction of electron-withdrawing groups enhances activity, while electron-donating groups tend to reduce it .

Case Studies and Experimental Findings

In a series of experiments examining the biological activity of related compounds:

  • Cytotoxicity Assay : A sulfonamide derivative exhibited selective toxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Molecular Docking Studies : These studies revealed strong binding affinities to EGFR and other relevant targets, suggesting potential pathways for therapeutic intervention .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

Target Compound
  • Core : 1H-pyrrol-2(5H)-one.
  • Key Substituents : Benzodioxole (Position 1), 4-fluorophenyl (Position 5), hydroxyl (Position 3), tosyl (Position 4).
Analog 1 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one
  • Core : Pyrrol-2-one.
  • Substituents :
    • Position 1: 2-Hydroxypropyl (aliphatic chain with hydroxyl).
    • Position 4: 4-Methylbenzoyl (aromatic acyl group).
    • Position 5: 3-Trifluoromethylphenyl (electron-withdrawing trifluoromethyl group).
  • Comparison :
    • The absence of a sulfonyl group in Analog 1 reduces steric hindrance compared to the target compound.
    • The trifluoromethyl group (Analog 1) vs. 4-fluorophenyl (target) may influence lipophilicity and metabolic stability.
Analog 2 : 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • Core : Pyrrol-2-one.
  • Substituents: Position 1: 3-(Dimethylamino)propyl (basic, ionizable side chain). Position 4: 4-Ethoxy-3-methylbenzoyl (ethoxy and methyl-substituted acyl group). Position 5: 4-Fluorophenyl (shared with target compound).
  • The dimethylamino group in Analog 2 may enhance solubility in acidic environments compared to the benzodioxole group in the target compound.

Impact of Hydroxyl and Aryl Groups

Analog 3 : 5-(4-Chlorophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • Substituents :
    • Position 5: 4-Chlorophenyl.
    • Position 3: Phenyl.
  • Comparison: The lack of a hydroxyl group (vs. Chlorine (Analog 3) vs. fluorine (target) alters electronegativity and steric effects.
Analog 4 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole
  • Core: Pyrazole (non-pyrrolone heterocycle).
  • Substituents :
    • Position 5: Benzodioxole (shared with target compound).
    • Position 3: tert-Butyl (bulky alkyl group).
  • Comparison: The pyrazole core lacks the lactam ring of pyrrol-2-one, altering electronic distribution and tautomerism.
Analog 5 : 5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
  • Method : Base-assisted cyclization of acetylene precursors.
  • Yield : 63% (higher efficiency compared to Analog 1).

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported Benzodioxole, 4-fluorophenyl, hydroxyl, tosyl
Analog 1 205–207 9 3-Trifluoromethylphenyl, 4-methylbenzoyl
Analog 5 138–141 63 4-Hydroxyphenyl, diphenyl
Analog 2 Not reported Not reported 4-Ethoxy-3-methylbenzoyl, dimethylaminopropyl

Pharmacological Implications

  • Electron-Withdrawing Groups : The tosyl group in the target compound may enhance stability against enzymatic degradation compared to acyl or alkyl groups in analogs.
  • Hydroxyl Group : The Position 3 hydroxyl in the target compound could facilitate interactions with catalytic residues in enzymes (e.g., kinases or proteases).

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